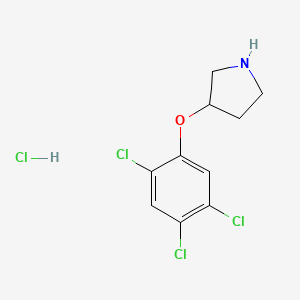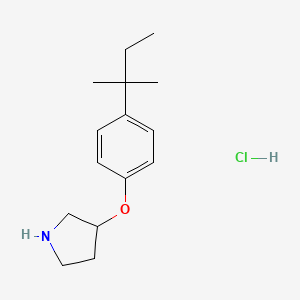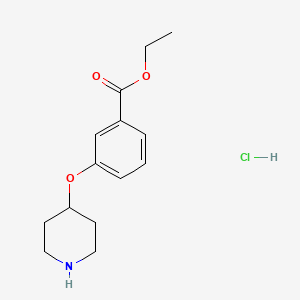![molecular formula C13H17ClF3NO B1397707 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219982-20-3](/img/structure/B1397707.png)
4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
Descripción general
Descripción
This compound is a solid with the empirical formula C12H14F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a metabolite of the drug fluoxetine .
Molecular Structure Analysis
The molecular weight of this compound is 261.24 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N . The molecular structure of this compound can be represented by the linear formula: C12H14F3NO2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 261.24 and an empirical formula of C12H14F3NO2 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- Chemical Structures and Properties : The structures of various trifluoromethyl-substituted compounds, including those similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, have been analyzed for their dihedral angles and inter-atomic distances, contributing to an understanding of their chemical behavior and potential applications (Li et al., 2005).
Biological and Pharmacological Aspects
- Receptor Binding and Pharmacological Effects : The affinity and selectivity of various halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, for σ receptors have been determined. These studies provide insights into potential pharmacological applications and receptor interactions (Waterhouse et al., 1997).
Chemical Synthesis and Modifications
- Synthesis Techniques : Research has been conducted on developing efficient synthetic methods for compounds like 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride. These methods are crucial for the production of these compounds for further research and potential applications (Logvinenko et al., 2021).
Applications in Neuroprotection and Neuropharmacology
- Neuroprotective Properties : Investigations into compounds similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have shown that some of these compounds exhibit neuroprotective properties in models of cerebral ischemia, suggesting potential therapeutic applications in neurodegenerative disorders (O'Neill et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDGEJOTOBRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)

![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
